molecular formula C17H24N4O B2632950 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396786-44-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2632950
CAS No.: 1396786-44-9
M. Wt: 300.406
InChI Key: HVHCNIRHWPVZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group and a carboxamide group

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like flexibility, durability, or chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.

    Substitution with Pyrrolidine: The pyridazine ring is then subjected to nucleophilic substitution with pyrrolidine under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

    Attachment of the Cyclohexenyl Group: The final step involves the alkylation of the pyridazine ring with a cyclohexenyl ethyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the cyclohexenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyridazine ring and pyrrolidine group could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(morpholin-1-yl)pyridazine-3-carboxamide: Similar structure but with a morpholine group instead of pyrrolidine.

    N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: Contains a piperidine group instead of pyrrolidine.

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the cyclohexenyl group adds a degree of rigidity and hydrophobicity, potentially affecting its interaction with biological membranes or other hydrophobic environments.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-17(18-11-10-14-6-2-1-3-7-14)15-8-9-16(20-19-15)21-12-4-5-13-21/h6,8-9H,1-5,7,10-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHCNIRHWPVZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.